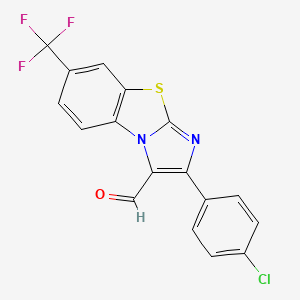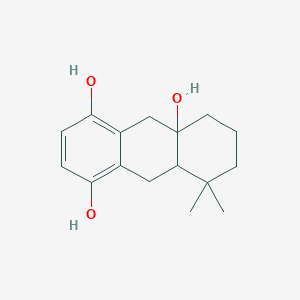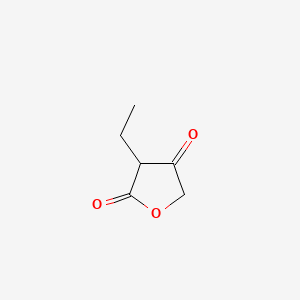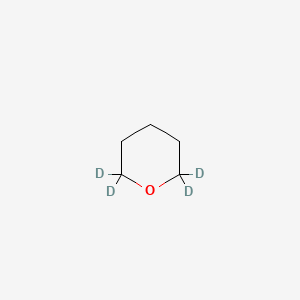
Tetrahydropyran-2,2,6,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyran-2,2,6,6-D4 is a deuterated derivative of tetrahydropyran, a six-membered ring compound containing five carbon atoms and one oxygen atom. The deuterium atoms replace the hydrogen atoms at the 2 and 6 positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydropyran-2,2,6,6-D4 can be synthesized through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using deuterium gas in the presence of a catalyst such as Raney nickel . Another method includes the deuterium exchange reaction where tetrahydropyran is treated with deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas and catalysts. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound’s suitability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydropyran-2,2,6,6-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Parent hydrocarbon.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Tetrahydropyran-2,2,6,6-D4 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of Tetrahydropyran-2,2,6,6-D4 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to study molecular structures and dynamics in detail . The compound’s stability and resistance to metabolic degradation make it valuable in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A similar cyclic ether with a five-membered ring.
Dioxane: A six-membered ring compound with two oxygen atoms.
Uniqueness
Tetrahydropyran-2,2,6,6-D4 is unique due to its deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and resistance to metabolic degradation also make it superior for certain applications compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C5H10O |
|---|---|
Peso molecular |
90.16 g/mol |
Nombre IUPAC |
2,2,6,6-tetradeuteriooxane |
InChI |
InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2/i4D2,5D2 |
Clave InChI |
DHXVGJBLRPWPCS-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C1(CCCC(O1)([2H])[2H])[2H] |
SMILES canónico |
C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


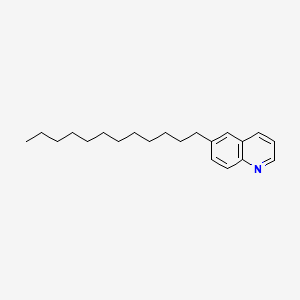
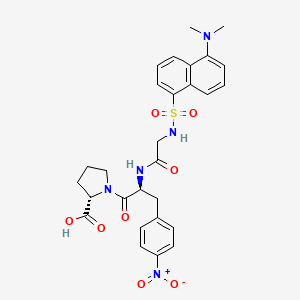
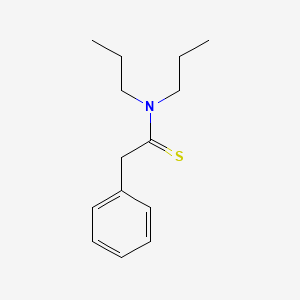
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
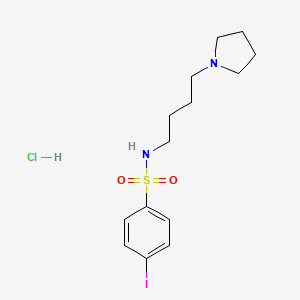
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
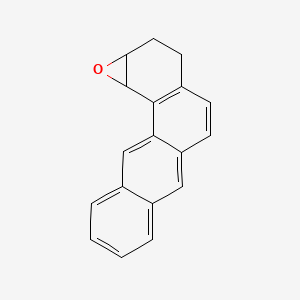
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
